Infliximab

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Infliximab is a useful research compound. Its molecular formula is C7H7N3O2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de la polyarthrite rhumatoïde

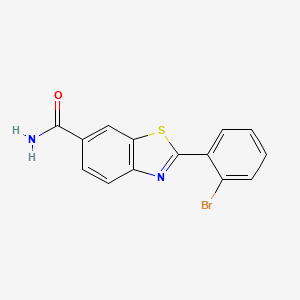

Le traitement par Infliximab (IFX) a considérablement amélioré la prise en charge de la polyarthrite rhumatoïde (PR). C’est un anticorps monoclonal chimérique composé de régions constantes humaines et de régions variables murines qui se lient spécifiquement au facteur de nécrose tumorale alpha (TNF-α) {svg_1}. Cependant, certains patients ne répondent pas suffisamment au traitement par IFX, ou l’efficacité du traitement diminue avec le temps {svg_2}. La surveillance thérapeutique des médicaments (TDM) d’IFX pourrait faciliter l’identification des non-répondeurs secondaires et, par conséquent, une utilisation appropriée d’IFX {svg_3}.

Traitement des maladies inflammatoires de l’intestin

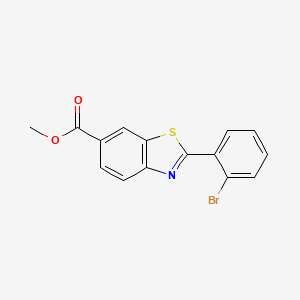

L’this compound est utilisé pour la prise en charge des maladies inflammatoires de l’intestin (MII). Le CT-P13 sous-cutané, une molécule d’this compound sous-cutanée, offre une stabilité pharmacocinétique relative et des taux de médicament à l’état d’équilibre plus élevés par rapport à l’administration intraveineuse {svg_4}. Des données émergentes d’essais cliniques et de la vie réelle appuient des résultats cliniques, biochimiques, endoscopiques et de sécurité comparables entre l’this compound sous-cutané et l’this compound intraveineux, à la fois dans la maladie de Crohn luminal et la colite ulcéreuse {svg_5}.

Traitement de l’arthrite psoriasique

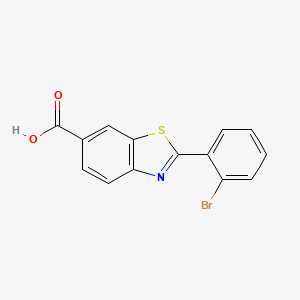

L’this compound est utilisé pour traiter l’arthrite psoriasique, une maladie auto-immune {svg_6}. Il interagit avec le facteur de nécrose tumorale alpha (TNF-α) cible, qui est une cytokine pro-inflammatoire clé impliquée dans les maladies inflammatoires chroniques {svg_7}.

Traitement de la spondylarthrite ankylosante

La spondylarthrite ankylosante, une autre maladie auto-immune, peut également être traitée avec l’this compound {svg_8}.

Traitement du psoriasis en plaques

L’this compound est utilisé pour le traitement du psoriasis en plaques chez l’adulte {svg_9}.

Traitement de la colite ulcéreuse et de la maladie de Crohn

L’this compound est utilisé pour traiter la colite ulcéreuse et la maladie de Crohn, tant chez les enfants que chez les adultes {svg_10}. Dans une étude observationnelle prospective de 115 patients atteints de CU aiguë réfractaire aux stéroïdes, les patients ayant des concentrations sériques d’this compound à l’état d’équilibre détectables présentaient des taux de rémission clinique plus élevés et des taux de colectomie plus faibles par rapport aux patients ayant des concentrations à l’état d’équilibre indétectables {svg_11}.

Mécanisme D'action

Target of Action

Infliximab is a monoclonal anti-tumor necrosis factor alpha (TNF-α) antibody . TNF-α is a key proinflammatory cytokine involved in chronic inflammatory diseases . It is released by white blood cells as part of our body’s immune response to infection or invasion by foreign substances .

Mode of Action

This compound works by binding to both the soluble subunit and the membrane-bound precursor of TNF-α . This binding disrupts the interaction of TNF-α with its receptors, preventing it from activating further pro-inflammatory cascades . This compound may also cause lysis of cells that produce TNF-α .

Biochemical Pathways

The binding of this compound to TNF-α disrupts the pro-inflammatory cascade signaling . This disruption can lead to a reduction in the signs and symptoms of inflammatory diseases and induce remission in patients who have had an inadequate response to alternative first-line therapies for that disorder .

Pharmacokinetics

This compound is administered intravenously, and its administration is weight-based . The volume of distribution of this compound is low and at steady state ranges from 4.5 to 6 L . Therapeutic monoclonal antibodies, such as immunoglobulins, are cleared from the circulation primarily by catabolism . The median this compound half-life is approximately 14 days .

Result of Action

This compound’s action results in a reduction of signs and symptoms of inflammatory diseases and induction of remission in patients who have had an inadequate response to alternative first-line therapies for that disorder . It is used in the treatment of a wide variety of inflammatory conditions such as rheumatoid arthritis, Crohn’s disease, and ankylosing spondylitis .

Action Environment

The action of this compound can be influenced by various factors. For instance, the presence of antidrug antibodies can accelerate clearance through the reticuloendothelial system, and/or impair its efficacy by blocking the binding to the antigen . Furthermore, the use of concomitant immunomodulators, degree of systemic inflammation, serum albumin concentration, and body weight can affect the pharmacodynamic response .

Safety and Hazards

Infliximab affects your immune system and can reduce its ability to fight infections . Serious infections have happened in patients receiving this compound, such as tuberculosis (TB) and infections caused by viruses, fungi, or bacteria . Using this compound may increase your risk of developing certain types of cancer, including a rare fast-growing type of lymphoma (called hepatosplenic T-cell lymphoma) that can be fatal .

Orientations Futures

CT-P13 is the first subcutaneous infliximab molecule approved for the management of inflammatory bowel disease (IBD). Compared to intravenous therapy, SC this compound offers a range of practical, micro- and macroeconomic advantages . More randomised controlled trials are needed in order to investigate the efficacy of the proposed preventive and management algorithms .

Analyse Biochimique

Biochemical Properties

Infliximab plays a crucial role in biochemical reactions by binding to both soluble and transmembrane forms of TNF-α. This interaction inhibits the binding of TNF-α to its receptors, thereby preventing the downstream signaling that leads to inflammation. This compound interacts with TNF-α through its antigen-binding sites, forming stable complexes that are subsequently cleared from the circulation . This binding interaction is highly specific and is a key factor in the therapeutic efficacy of this compound.

Cellular Effects

This compound exerts significant effects on various cell types, particularly immune cells such as macrophages, T cells, and dendritic cells. By neutralizing TNF-α, this compound reduces the activation and proliferation of these cells, leading to decreased production of pro-inflammatory cytokines and chemokines. This results in reduced inflammation and tissue damage. This compound also influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for the expression of inflammatory genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to TNF-α with high affinity. This binding prevents TNF-α from interacting with its receptors on the surface of target cells, thereby inhibiting the activation of downstream signaling pathways. This compound also induces apoptosis in TNF-α-expressing cells through mechanisms involving complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC). These processes contribute to the reduction of inflammation and the amelioration of autoimmune disease symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, with a half-life of approximately 14 days . Its efficacy can be influenced by the development of anti-drug antibodies (ADAs), which can accelerate its clearance from the circulation and reduce its therapeutic effects. Long-term studies have shown that sustained therapeutic levels of this compound are associated with favorable clinical outcomes, including biochemical, endoscopic, and histologic remission in patients with inflammatory bowel disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and disease symptoms. At high doses, this compound can cause adverse effects, including increased risk of infections and potential toxicity. Threshold effects have been observed, where doses below a certain level may not achieve the desired therapeutic outcomes, while excessively high doses may lead to toxicity .

Metabolic Pathways

This compound is primarily metabolized through catabolism, where it is broken down into smaller peptides and amino acids by proteolytic enzymes. This process occurs mainly in the reticuloendothelial system, including the liver and spleen. The presence of ADAs can influence the metabolic pathways of this compound by enhancing its clearance and reducing its half-life .

Transport and Distribution

This compound is administered intravenously, resulting in 100% bioavailability. It is distributed primarily within the bloodstream and extracellular spaces due to its high molecular weight and hydrophilicity. This compound does not readily cross cellular membranes and is transported through the circulation to sites of inflammation, where it exerts its therapeutic effects .

Subcellular Localization

This compound does not typically localize within specific subcellular compartments due to its large size and extracellular targets. It can influence the activity and function of cells by binding to TNF-α on the cell surface and preventing its interaction with cell surface receptors. This extracellular interaction is crucial for the therapeutic action of this compound .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Infliximab involves the generation of the heavy and light chains of the monoclonal antibody separately, followed by their combination to form the final product.", "Starting Materials": [ "Heavy chain variable domain (VH) gene", "Light chain variable domain (VL) gene", "Expression vectors", "CHO cells", "Culture media", "Purification reagents" ], "Reaction": [ "1. Isolation of the VH and VL genes from human B cells", "2. Cloning of the VH and VL genes into separate expression vectors", "3. Transfection of CHO cells with the VH and VL expression vectors", "4. Culture of the transfected CHO cells in appropriate media", "5. Harvesting of the heavy and light chains separately from the culture media", "6. Purification of the heavy and light chains using chromatography techniques", "7. Combination of the purified heavy and light chains in a specific ratio", "8. Refolding of the combined chains to form the final Infliximab product", "9. Final purification of Infliximab using chromatography techniques" ] } | |

Numéro CAS |

170277-31-3 |

Formule moléculaire |

C7H7N3O2 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Q1: What is the primary mechanism of action of Infliximab?

A1: this compound is a chimeric monoclonal antibody that specifically targets and binds to tumor necrosis factor-alpha (TNF-α) [, , , ]. This binding neutralizes TNF-α activity, preventing it from interacting with its receptors (TNFR1 and TNFR2) on cell surfaces [, , ].

Q2: How does this compound's binding to TNF-α lead to therapeutic effects in inflammatory conditions?

A2: TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases [, , , ]. By neutralizing TNF-α, this compound disrupts the inflammatory cascade, leading to reduced inflammation, decreased production of other pro-inflammatory cytokines, and ultimately, symptom relief [, , ].

Q3: Does this compound induce apoptosis of inflammatory cells?

A3: While initially thought to be a primary mechanism, research suggests that this compound does not directly induce apoptosis in significant numbers []. Instead, it primarily exerts its effects through modulating the TNF-α system, including increasing soluble TNFR2 release, reducing TNFR2 expression on cells, and enhancing IL-10 production, creating an anti-inflammatory environment [].

Q4: What is the molecular formula and weight of this compound?

A4: This information is not provided in the provided research papers.

Q5: Is there information available regarding this compound's material compatibility and stability under various conditions?

A5: The provided research papers primarily focus on clinical applications and efficacy of this compound rather than its material compatibility and stability under various conditions.

Q6: How is this compound administered, and what is its typical half-life?

A6: this compound is administered intravenously [, , , ]. The provided research papers do not specify a specific half-life, but it is generally understood that monoclonal antibodies like this compound have relatively long half-lives, often measured in days to weeks.

Q7: What factors can influence this compound's pharmacokinetics in patients?

A7: The development of anti-infliximab antibodies (ATI) is a significant factor affecting this compound's pharmacokinetics [, , , , , ]. ATI can bind to and neutralize this compound, leading to increased clearance, lower serum concentrations, and reduced efficacy [, , , , , ].

Q8: How does the presence of ATI impact this compound's clinical effectiveness?

A8: Studies have consistently shown a strong correlation between the presence of ATI, reduced serum this compound concentrations, and loss of clinical response [, , , , , ]. Patients with higher ATI titers tend to experience shorter durations of response and may require dose adjustments or treatment discontinuation [, , , , , ].

Q9: Are there strategies to mitigate the impact of ATI on this compound therapy?

A9: Co-administration of immunosuppressants, such as methotrexate (MTX), is a common strategy to reduce ATI formation [, , ]. While MTX may not completely prevent ATI development, it can lower ATI levels and prolong the duration of response to this compound [, , ].

Q10: What is the relationship between serum this compound trough levels and clinical response?

A10: Research suggests a strong correlation between serum this compound trough levels and clinical efficacy [, , , , , , ]. Lower trough levels, particularly below 1 µg/mL, are associated with increased disease activity and poorer response [, , , , , , ].

Q11: How can therapeutic drug monitoring (TDM) be used to optimize this compound therapy?

A11: TDM, involving the measurement of serum this compound and ATI levels, can guide treatment decisions [, , , , , , ]. Patients with low trough levels and/or high ATI titers may benefit from dose escalation, more frequent infusions, or switching to a different biologic agent [, , , , , , ].

Q12: Which inflammatory diseases have shown positive responses to this compound in clinical trials and observational studies?

A12: this compound has demonstrated clinical efficacy in a range of inflammatory conditions, including:

- Rheumatoid Arthritis (RA): Improves symptoms, reduces joint damage, and promotes remission in patients with moderate to severe RA [, , , , ].

- Crohn's Disease (CD): Induces and maintains remission, heals mucosal ulcerations, reduces hospitalizations and surgeries in both adult and pediatric CD [, , , , , , , ].

- Ulcerative Colitis (UC): Effective as rescue therapy for acute severe UC and for inducing and maintaining remission in chronic refractory UC [, , , , ].

- Ankylosing Spondylitis (AS): Improves disease activity, functionality, and pain in patients with AS [, , ].

- Behçet’s Disease (BD): Shows promise in controlling refractory uveitis associated with BD, reducing ocular inflammatory attacks, and improving visual acuity [, , , , ].

- Psoriasis: Effective in treating moderate to severe plaque psoriasis, psoriatic arthritis, pustular psoriasis, and psoriatic erythroderma [, ].

Q13: Are there specific patient populations where this compound may be more or less effective?

A13:

- Elderly Patients: Research suggests that this compound's efficacy and safety profile in elderly patients with RA are comparable to those observed in younger populations [].

- Pediatric Patients: this compound has shown efficacy in pediatric CD, maintaining clinical benefit and potentially improving growth in children with growth delay [].

Q14: What are the primary mechanisms of resistance to this compound?

A15: The development of ATI is the most well-documented mechanism of resistance to this compound [, , , , , ]. These antibodies can neutralize the drug, leading to reduced serum levels and loss of efficacy [, , , , , ].

Q15: Does cross-resistance occur between this compound and other TNF-α inhibitors?

A16: While there is limited data on cross-resistance between this compound biosimilars, research suggests that antibodies developed against one this compound product (originator or biosimilar) fully cross-react with other this compound products []. This implies that switching to a different this compound product might not be beneficial if a patient develops ATI.

Q16: What are some of the known adverse events associated with this compound therapy?

A16: While this Q&A focuses on the scientific background of this compound, it's important to acknowledge that all medications carry potential risks. The provided research papers mention several potential adverse events, including:

- Infections: this compound can increase the risk of infections, including serious infections like tuberculosis [, , ].

- Infusion Reactions: Some patients may experience infusion-related reactions, ranging from mild to severe [, , ].

- Other Adverse Events: The research papers mention other potential adverse events, including pulmonary tuberculosis, depression, pneumonia, deep-vein thrombosis, CNS lymphoma, and Legionella pneumonia [, , ].

Q17: Are there ongoing efforts to develop alternative drug delivery systems for this compound?

A17: The provided research papers focus on intravenous this compound. While alternative delivery systems are not discussed, research in drug delivery constantly explores new approaches for biologics, which may include this compound in the future.

Q18: Are there reliable biomarkers to predict this compound response or identify patients at risk of developing adverse events?

A18:

- Serum this compound and ATI Levels: Monitoring serum trough concentrations of this compound and ATI levels is crucial for predicting response, identifying loss of response, and guiding dose optimization [, , , , , , ].

- C-reactive Protein (CRP): CRP, a general marker of inflammation, can be used to assess disease activity and monitor response to this compound therapy [, , , , , , ].

- Genetic Biomarkers: Research is exploring potential genetic biomarkers, such as HLA-DQA1*05, to predict the risk of ATI formation and loss of response to this compound [].

Q19: What analytical methods are used to measure serum this compound and ATI levels?

A19: The research papers mention several techniques for measuring this compound and ATI:

- Enzyme-linked immunosorbent assay (ELISA): ELISA is a common method for quantifying this compound and ATI levels in serum samples [, , , , , , ].

- Radioimmunoassay (RIA): RIA, a highly sensitive technique, can also be used to detect and quantify anti-infliximab antibodies [].

Q20: What is known about the immunogenicity of this compound?

A21: this compound, being a chimeric monoclonal antibody, can elicit an immune response in some patients, leading to the production of ATIs [, , , , , ].

Q21: What factors might contribute to this compound's immunogenicity?

A21:

- Chimeric Nature: As a chimeric antibody, this compound contains both human and murine components. The murine portions can trigger an immune response in some individuals [, ].

- Frequency of Administration: Repeated exposure to this compound, particularly with infrequent dosing intervals, can increase the likelihood of ATI development [, , , , , ].

Q22: Are there strategies to reduce or prevent ATI formation during this compound therapy?

A22:

- Concomitant Immunosuppressants: Co-administration of immunosuppressants, like methotrexate (MTX), is a standard practice to suppress the immune response and reduce ATI formation [, , ].

- Optimized Dosing Strategies: Research suggests that maintaining therapeutic this compound trough levels through optimized dosing regimens (e.g., shorter dosing intervals, dose escalation) might help minimize ATI development [, , , , , ].

Q23: What are some alternative treatment options for patients who do not respond to this compound or develop intolerance?

A23: Several alternative therapies are available for patients who fail to respond to or cannot tolerate this compound:

- Other TNF-α Inhibitors: Other biologic agents targeting TNF-α, such as adalimumab, etanercept, and golimumab, offer alternative treatment options [, , ].

- Non-TNF-α Biologics: Biologics targeting different pathways, such as ustekinumab (targeting IL-12 and IL-23) or vedolizumab (targeting α4β7 integrin), provide additional therapeutic options [].

Q24: What resources are available to researchers studying this compound and related therapies?

A24: Numerous resources support ongoing research:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.